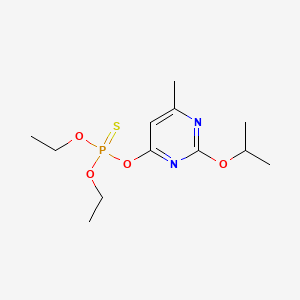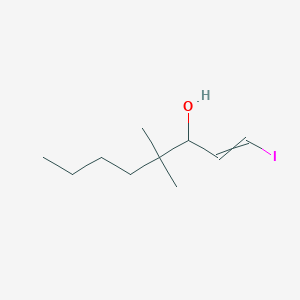
1-Iodo-4,4-dimethyloct-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4,4-dimethyloct-1-en-3-ol is an organic compound characterized by the presence of an iodine atom, a double bond, and a hydroxyl group It is a derivative of octene, with specific substitutions that give it unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of 4,4-dimethyloct-1-en-3-ol. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent to facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products
Oxidation: Formation of 4,4-dimethyloct-1-en-3-one.
Reduction: Formation of 1-iodo-4,4-dimethyloctan-3-ol.
Substitution: Formation of compounds like 4,4-dimethyloct-1-en-3-yl azide or 4,4-dimethyloct-1-en-3-yl cyanide.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-4,4-dimethyloct-1-en-3-ol involves its reactivity with various molecular targets. The iodine atom and the double bond make it a versatile compound for chemical modifications. It can participate in electrophilic addition reactions, where the double bond reacts with electrophiles, and nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4,4-dimethyloct-1-en-3-ol: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4,4-dimethyloct-1-en-3-ol: Similar structure but with a chlorine atom instead of iodine.
4,4-Dimethyloct-1-en-3-ol: Lacks the halogen substitution.
Uniqueness
1-Iodo-4,4-dimethyloct-1-en-3-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
CAS-Nummer |
52419-00-8 |
|---|---|
Molekularformel |
C10H19IO |
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
1-iodo-4,4-dimethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H19IO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
TVCDMFVCHSDMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)C(C=CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


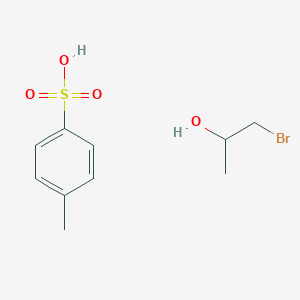

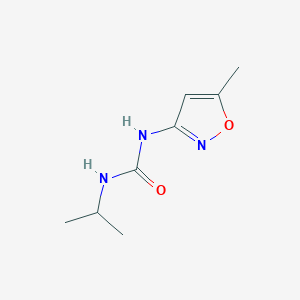
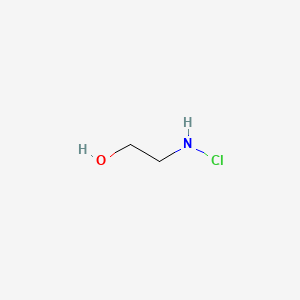
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)

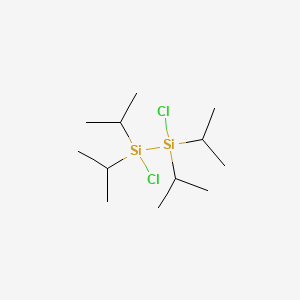
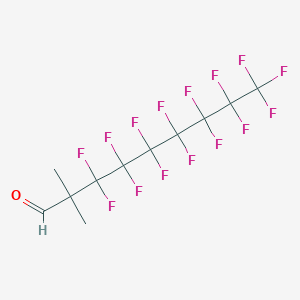
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
